Cas no 112614-96-7 (4-phenyl-1H-1,2,3-triazole)

4-phenyl-1H-1,2,3-triazole structure
4-phenyl-1H-1,2,3-triazole structure
Product Name:4-phenyl-1H-1,2,3-triazole
Numero CAS:112614-96-7
MF:C8H7N3
MW:145.161280870438
CID:2881225
PubChem ID:137153
Update Time:2025-04-21

4-phenyl-1H-1,2,3-triazole Proprietà chimiche e fisiche

Nomi e identificatori

    • MFCD00760404
    • DTXSID20168459
    • 676-370-8
    • NSC83125
    • PD119400
    • 1680-44-0
    • 112614-96-7
    • NSC-83125
    • 5-phenyl-1,2,3-triazole
    • 4-Phenyl-1H-[1,2,3]triazole
    • BDBM17448
    • AC-26697
    • v-Triazole, 4-phenyl-
    • AS-54881
    • AKOS016004578
    • 4-Phenyl-1H-1,2,3-triazole, AldrichCPR
    • 4-phenyltriazole
    • BDBM50260368
    • 4-phenyl-2H-1,2,3-triazole
    • NSC 83125
    • 4-Phenyl-1,2,3-triazole
    • AKOS025394439
    • SY211430
    • 5-Phenyl-1H-[1,2,3]triazole
    • MFCD06739070
    • W10688
    • phenyltriazole
    • AB28523
    • 4-phenyl-2H-triazole
    • SCHEMBL9868
    • 1H-1,3-Triazole, 4-phenyl-
    • DB-123553
    • 1,2,3-Triazole, 4-phenyl-
    • DA-70127
    • SCHEMBL8221447
    • Z2798585249
    • EN300-379195
    • CS-0171311
    • 5-phenyl-1H-1,2,3-triazole
    • AKOS006344505
    • AKOS015899430
    • 4-Phenyl-1H-1,2,3-triazole
    • HY-W113615
    • CHEMBL193664
    • 1H-1,2,3-Triazole, 4-phenyl-
    • 4-phenyl-1H-1,2,3-triazole
    • Inchi: 1S/C8H7N3/c1-2-4-7(5-3-1)8-6-9-11-10-8/h1-6H,(H,9,10,11)
    • Chiave InChI: LUEYUHCBBXWTQT-UHFFFAOYSA-N
    • Sorrisi: N1=C(C=NN1)C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 145.063997236Da
  • Massa monoisotopica: 145.063997236Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 121
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.3
  • Superficie polare topologica: 41.6Ų

4-phenyl-1H-1,2,3-triazole Letteratura correlata

Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.